4-(3-Hydroxybutyl)-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione
Description
Properties
CAS No. |
7720-49-2 |
|---|---|
Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(3-hydroxybutyl)-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)7-12-17-18(24)20(14-5-3-2-4-6-14)21(19(17)25)15-8-10-16(23)11-9-15/h2-6,8-11,13,17,22-23H,7,12H2,1H3 |
InChI Key |
AWFVSXJFPUQEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxybutyl)-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization with 3-hydroxybutanal under acidic conditions to yield the desired pyrazolidine-3,5-dione structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of microreactor technology can enhance the reaction rates and improve the overall yield by providing better control over reaction parameters such as temperature, pressure, and mixing.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxybutyl)-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl and hydroxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
4-(3-Hydroxybutyl)-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxybutyl)-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues in the Pyrazolidinedione Class
The following table summarizes key structural and functional differences:
Key Differences and Implications
Substituent Effects on Bioactivity: Hydroxyl Groups: The target compound’s 3-hydroxybutyl and 4-hydroxyphenyl groups contrast with Oxyphenbutazone-d9’s deuterated butyl chain. Benzyloxy vs. Sulfamido: The benzyloxy group in 4-Butyl-1-phenyl-2-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione increases lipophilicity, favoring blood-brain barrier penetration, whereas sulfamido groups in 1,2-di-(4-sulfamidophenyl)-4-butylpyrazolidine-3,5-dione enhance enzyme inhibition via hydrogen bonding .
Applications: Medicinal Chemistry: Hydroxyl-rich compounds (e.g., target compound, diarylheptanoids in ) show anti-inflammatory and antioxidant properties, akin to curcumin analogs . Agriculture: Chlorinated derivatives like procymidone and vinclozolin exhibit pesticidal activity due to electronegative substituents .
Research Findings and Trends
- Synthetic Versatility: Pyrazolidinediones are synthetically tunable; minor substituent changes (e.g., hydroxyl → benzyloxy) drastically alter physicochemical properties .
- Stability Considerations : Deuterated or halogenated variants (e.g., Oxyphenbutazone-d9 , procymidone ) require specific storage conditions (-20°C, inert atmosphere) to maintain stability .
Q & A
Basic Question: What experimental design strategies are recommended for optimizing the synthesis of 4-(3-Hydroxybutyl)-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione?
Methodological Answer:
Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. Use factorial designs to assess variables like reaction temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify optimal conditions by analyzing interactions between parameters. This reduces the number of experiments while ensuring robustness in yield and purity . Reference physicochemical properties such as XLogP3 (3.3) and polar surface area (60.8 Ų) to predict solubility and guide solvent selection .
Advanced Question: How can computational methods enhance reaction pathway design for this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory, DFT) with reaction path search algorithms to model intermediates and transition states. Tools like ICReDD’s computational-experimental feedback loop can narrow down optimal conditions by simulating activation energies and stereochemical outcomes . Pair this with molecular dynamics simulations to study solvent effects on reaction kinetics. Validate predictions using HPLC or LC-MS to confirm product identity and purity .
Basic Question: What analytical techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
Combine NMR (¹H, ¹³C, and 2D-COSY) for backbone elucidation, focusing on distinguishing the hydroxybutyl and hydroxyphenyl moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₉H₂₀N₂O₄, exact mass 340.36 g/mol). FT-IR identifies functional groups like carbonyl (C=O at ~1750 cm⁻¹) and hydroxyl (O-H at ~3300 cm⁻¹). Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .
Advanced Question: How can researchers resolve contradictions between experimental and predicted solubility data?
Methodological Answer:
Discrepancies often arise from aggregation or polymorphic forms. Use Hansen solubility parameters (HSPs) to refine predictions based on XLogP3 and experimental polarity. Conduct phase-solubility studies in binary solvent systems (e.g., water-ethanol) to identify co-solvency effects. Surface plasmon resonance (SPR) or dynamic light scattering (DLS) can detect colloidal aggregates that skew solubility measurements .
Basic Question: What in vitro models are suitable for preliminary biological activity screening?
Methodological Answer:
Prioritize enzyme inhibition assays (e.g., cyclooxygenase COX-1/COX-2) due to structural similarity to phenylbutazone derivatives . Use cell-based models (e.g., RAW 264.7 macrophages) to assess anti-inflammatory activity via TNF-α or IL-6 suppression. Ensure proper controls for hydroxyl group reactivity, which may interfere with colorimetric assays .
Advanced Question: How can degradation pathways be systematically studied under physiological conditions?
Methodological Answer:
Employ forced degradation studies (acid/base hydrolysis, oxidative stress) with LC-MS/MS to identify degradation products. For example, oxidation of the hydroxybutyl group may yield ketone derivatives, while the hydroxyphenyl moiety could form quinones. Use accelerated stability testing (40°C/75% RH) to model shelf-life and identify stabilizing excipients .
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
Follow OSHA guidelines for pyrazolidinediones: use fume hoods for powder handling, wear nitrile gloves, and avoid skin contact due to potential sensitization. Implement spill containment protocols and dispose of waste via incineration. Train personnel in Chemical Hygiene Plan compliance, including emergency shower/eyewash access .
Advanced Question: How can cross-disciplinary approaches improve mechanistic understanding of its pharmacological effects?
Methodological Answer:
Combine metabolomics (untargeted LC-HRMS) with molecular docking to map interactions with off-target receptors (e.g., PPAR-γ). Systems biology tools like STRING or KEGG pathway analysis can link observed bioactivity to signaling networks. Validate findings using CRISPR-edited cell lines to knockout candidate targets .
Basic Question: What chromatographic methods optimize purification of this compound?
Methodological Answer:
Use reverse-phase HPLC with a C18 column (particle size 5 µm) and gradient elution (water:acetonitrile + 0.1% formic acid). Adjust pH to 3.0 to enhance peak symmetry for the ionizable hydroxyl groups. For preparative-scale isolation, consider flash chromatography with silica gel (ethyl acetate/hexane, 3:7) .
Advanced Question: How can machine learning predict novel derivatives with enhanced activity?
Methodological Answer:
Train QSAR models using open-source datasets (e.g., ChEMBL) focused on pyrazolidinediones. Input descriptors like topological polar surface area (TPSA) and H-bond donor/acceptor counts. Generative adversarial networks (GANs) can propose derivatives with modified alkyl chains or substituted phenyl groups. Validate top candidates via synthetic feasibility scoring (e.g., SYLVIA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
